(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide
Description
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features an indole ring, which is a common structural motif in many biologically active molecules, and a cyclopentyl group, which can influence its chemical properties and biological activity.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c17-14(16(20)19-12-5-1-2-6-12)9-11-10-18-15-8-4-3-7-13(11)15/h3-4,7-8,10,12,14,18H,1-2,5-6,9,17H2,(H,19,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSDUMKWGDVCGR-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentylmagnesium bromide reacts with an appropriate electrophile.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate with an appropriate amine under coupling conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and Grignard reaction, as well as automated systems for the amidation step.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving indole derivatives, which are known to have various biological activities.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide would depend on its specific biological target. Generally, indole derivatives can interact with various receptors and enzymes, influencing signaling pathways and biological processes. The cyclopentyl group may enhance the compound’s binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide: can be compared with other indole derivatives such as tryptophan, serotonin, and melatonin.
Cyclopentyl derivatives: like cyclopentylamine and cyclopentanol can also be considered for comparison.
Uniqueness
- The combination of the indole ring and cyclopentyl group in this compound makes it unique, potentially offering distinct chemical and biological properties compared to other indole or cyclopentyl derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
